Antitubercular Potency: N-Ethyl vs. N–H and N–Methyl Congeners in the 3-Phenyl-4-hydroxyquinolin-2(1H)-one Series
In a focused library of 50 4-hydroxyquinolin-2(1H)-ones, thirteen 3-phenyl-substituted derivatives demonstrated minimal inhibitory concentrations (MIC) against M. tuberculosis H37Ra below 10 μM. While the specific MIC of 1-ethyl-2-hydroxy-3-phenylquinolin-4-one was not reported as a discrete entity in this study, the SAR revealed that N–H and N–methyl derivatives with an identical 3-phenyl substitution pattern exhibited MIC values between 6.0 and 9.5 μM, whereas the introduction of an N-ethyl group in a closely related analog led to a >3-fold reduction in potency (MIC >20 μM) [1]. This indicates that the N-ethyl substituent in the target compound is likely to confer lower intrinsic antitubercular activity compared to its N–H and N–methyl counterparts in the same scaffold. This property makes the compound a strategically valuable negative control or selectivity probe in phenotypic screening cascades where weaker target engagement is desired to discriminate on-target vs. off-target effects [1].
| Evidence Dimension | Antimycobacterial activity (MIC) against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous N-ethyl derivative showed MIC >20 μM |
| Comparator Or Baseline | N–H and N–methyl 3-phenyl-4-hydroxyquinolin-2(1H)-one analogs: MIC range 6.0–9.5 μM |
| Quantified Difference | ≥3-fold reduction in potency for N-ethyl derivative vs. N–H/N–Me analogs |
| Conditions | Microplate Alamar Blue assay (MABA); M. tuberculosis H37Ra; 7H9 broth; 7-day incubation |
Why This Matters
This lower potency makes the compound a selective tool for counter-screening, enabling researchers to verify that observed phenotypic hits are driven by specific structural features rather than general quinolinone scaffold toxicity, a critical differentiator in procurement for hit-to-lead campaigns.
- [1] de Macedo, M. B., et al. "Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1H)-ones." European Journal of Medicinal Chemistry 138 (2017): 491-500. View Source
